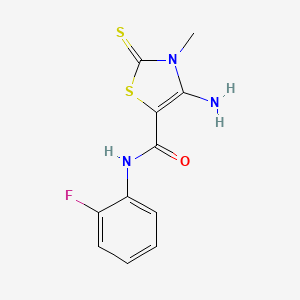

4-amino-N-(2-fluorophenyl)-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxamide

Description

This compound belongs to the 1,3-thiazole-5-carboxamide class, characterized by a thiazole core with a sulfanylidene (C=S) group at position 2, an amino group at position 4, and a methyl substituent at position 3. Its molecular formula is C₁₁H₁₀FN₃OS₂, with a monoisotopic mass of 293.019 Da (estimated). The 2-fluorophenyl group enhances lipophilicity and may influence binding to biological targets through steric and electronic effects .

Properties

CAS No. |

877803-15-1 |

|---|---|

Molecular Formula |

C11H10FN3OS2 |

Molecular Weight |

283.3 g/mol |

IUPAC Name |

4-amino-N-(2-fluorophenyl)-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C11H10FN3OS2/c1-15-9(13)8(18-11(15)17)10(16)14-7-5-3-2-4-6(7)12/h2-5H,13H2,1H3,(H,14,16) |

InChI Key |

ZAKPCTBIXWLOBB-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(SC1=S)C(=O)NC2=CC=CC=C2F)N |

solubility |

4.4 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-amino-N-(2-fluorophenyl)-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with an amine.

Addition of the Sulfanylidene Group: This can be done through a thiolation reaction using sulfur-containing reagents.

Final Assembly: The final compound is obtained by coupling the intermediate products under controlled conditions, often using catalysts to facilitate the reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

4-amino-N-(2-fluorophenyl)-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or thiols.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the amino or fluorophenyl groups, leading to the formation of various derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

4-amino-N-(2-fluorophenyl)-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

Biology: The compound is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.

Materials Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-amino-N-(2-fluorophenyl)-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act by inhibiting enzymes or receptors involved in disease processes. For example, it could inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways and the inhibition of cell proliferation or inflammation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Thiazole Modifications

(a) Substituent Variations at Position 3

- Target Compound : 3-methyl group.

- 4-amino-3-(2-fluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide (1c): Replaces methyl with 2-fluorophenyl, increasing steric bulk and aromaticity. Melting point (237–238°C) is higher than methyl analogues due to enhanced intermolecular π-π stacking .

- 4-amino-3-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide (1a): Ethyl group increases hydrophobicity (melting point: 182–183°C), suggesting alkyl chain length inversely correlates with crystallinity .

(b) N-Aryl Carboxamide Variations

- 4-Amino-N-(2,6-dichlorophenyl)-3-methyl-2-thioxo-1,3-thiazole-5-carboxamide: Substitutes 2-fluorophenyl with 2,6-dichlorophenyl. Molecular weight increases to 334.233 Da (vs.

- 4-amino-N-(4-ethoxyphenyl)-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxamide: Incorporates 4-ethoxyphenyl (electron-donating group) and phenyl at position 3. The ethoxy group improves solubility in polar solvents (e.g., THF or DMSO) compared to halogenated derivatives .

Physicochemical and Spectral Data

Biological Activity

4-amino-N-(2-fluorophenyl)-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 283.34 g/mol. Its structure features a thiazole ring, which is crucial for its biological activity. The presence of the fluorophenyl group enhances its lipophilicity, potentially improving bioavailability.

Anticancer Activity

Research indicates that thiazole derivatives, including 4-amino-N-(2-fluorophenyl)-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxamide, exhibit notable anticancer properties.

- Mechanism : These compounds often act by inducing apoptosis in cancer cells and inhibiting cell proliferation through various pathways, including the modulation of the aryl hydrocarbon receptor (AhR) .

- Case Studies : In vitro studies have shown that derivatives of this compound can inhibit growth in several cancer cell lines, including breast (MCF-7) and lung (NCI-H522) cancers. For instance, related compounds demonstrated IC50 values ranging from 0.06 µM to 0.1 µM against different cancer types .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 4-amino-N-(2-fluorophenyl)-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxamide | MCF-7 | 0.1 |

| Related Thiazole Derivative | NCI-H522 | 0.06 |

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Thiazole derivatives are known to scavenge free radicals, which can mitigate oxidative stress-related damage.

- Research Findings : Studies have reported that these compounds exhibit significant antioxidant activity through mechanisms such as DPPH radical scavenging . The antioxidant potential is particularly relevant in protecting cellular structures from oxidative damage.

Antimicrobial Activity

Thiazole-based compounds have shown promise as antimicrobial agents.

- Mechanism : They may disrupt bacterial cell walls or interfere with essential metabolic pathways in pathogens.

- Case Studies : Several synthesized thiazoles demonstrated activity against common bacterial strains such as E. coli and S. aureus, suggesting their potential use in treating infections .

Toxicity and Safety Profile

The safety profile of 4-amino-N-(2-fluorophenyl)-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxamide has been assessed through computational toxicology databases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.